Diphenyl(4-vinylphenyl)phosphine (CAS 40538-11-2), also known as 4-diphenylphosphinostyrene, is a bifunctional monomer combining a polymerizable styrenic vinyl group with a nucleophilic diphenylphosphine moiety [1]. From a procurement perspective, it serves as the primary building block for synthesizing custom polymer-supported catalysts, metal-scavenging resins, and functionalized nanomaterials. Unlike pre-functionalized commercial resins, procuring the monomer allows precise control over cross-linking density, phosphine loading, and co-monomer selection (e.g., PEG, ionic liquids, or hydrogels), enabling the bottom-up design of highly specialized chemical microenvironments [2].
Substitution with homogeneous triphenylphosphine (TPP) fails in industrial applications requiring catalyst recovery, as TPP leaches into the product phase and complicates downstream separation [1]. Conversely, substituting with off-the-shelf polymer-supported triphenylphosphine (PS-TPP) fails when the application demands a specialized microenvironment—such as amphiphilic core-crosslinked micelles, MgO-modified microspheres, or specific porosity profiles [2]. Generic resins have fixed matrices that cannot be tuned for specialized mass transport or swelling behaviors, whereas diphenyl(4-vinylphenyl)phosphine allows the exact bottom-up synthesis of the required polymeric architecture and prevents leaching through covalent integration [3].
In the telomerization of 1,3-butadiene with CO2, homogeneous Pd(PPh3)4 suffers from low yields and difficult recovery. By copolymerizing diphenyl(4-vinylphenyl)phosphine with divinylbenzene and modifying with MgO, researchers synthesized a custom microsphere catalyst (MgO-DPPSMS/Pd). This bottom-up approach achieved a Turnover Number (TON) of 2619 and 95% selectivity for δ-lactone, significantly outperforming homogeneous Pd(PPh3)4 (30% yield) and generic Pd/C (0% yield)[1].
| Evidence Dimension | Lactone yield and selectivity |
| Target Compound Data | 57% yield, 95% selectivity, TON 2619 (MgO-DPPSMS/Pd) |
| Comparator Or Baseline | 30% yield, 98% selectivity (Homogeneous Pd(PPh3)4); 0% yield (Pd/C) |
| Quantified Difference | DPPS-derived microspheres nearly double the yield compared to homogeneous TPP complexes while enabling heterogeneous catalyst recovery. |
| Conditions | Telomerization of 1,3-butadiene with CO2, 70 °C, MeCN solvent. |
Procuring the DPPS monomer enables the fabrication of highly specific, recoverable catalyst matrices that outperform off-the-shelf homogeneous or generic heterogeneous alternatives.
Biphasic catalysis often suffers from metal leaching when using non-anchored ligands. Diphenyl(4-vinylphenyl)phosphine was utilized as a comonomer to synthesize core-crosslinked micelles (CCM) with triphenylphosphine functionalities confined to the hydrophobic core. When loaded with Rh nanoparticles, this nanoreactor achieved turnover frequencies (TOFs) exceeding 1000 h⁻¹ for styrene reduction at 25 °C. Crucially, the covalent incorporation of the phosphine ligand via the vinyl group prevented the Rh from leaching into the aqueous phase, a common failure mode for non-polymerizable TPP [1].
| Evidence Dimension | Catalyst retention and turnover frequency (TOF) |
| Target Compound Data | TOF > 1000 h⁻¹ with negligible metal leaching into the aqueous phase |
| Comparator Or Baseline | Homogeneous TPP-Rh complexes (leach into aqueous phase) |
| Quantified Difference | DPPS enables the exact placement of phosphine ligands inside the micelle core, maintaining high catalytic activity while physically preventing metal loss to the surrounding phase. |
| Conditions | Aqueous biphasic hydrogenation of styrene, 25 °C, 20 bar H2. |
For continuous or biphasic industrial processes, DPPS provides a structural anchor that eliminates the cost and contamination associated with precious metal leaching.
Standard elemental sulfur cathodes suffer from rapid capacity fade due to the polysulfide shuttle effect. By employing diphenyl(4-vinylphenyl)phosphine as a functional crosslinker in the inverse vulcanization of sulfur and dicyclopentadiene, the phosphorus atom bonds with sulfur while the vinyl group crosslinks the matrix. This dual reactivity yields homogeneous 80 nm polymeric nanoparticles that chemically lock in the active sulfur, achieving a specific capacity of 1436 mAh g⁻¹ and vastly improved cycling stability compared to baseline micrometer-scale sulfur electrodes[1].
| Evidence Dimension | Specific capacity and particle homogeneity |
| Target Compound Data | 1436 mAh g⁻¹ specific capacity, 80 nm particle size |
| Comparator Or Baseline | Uncrosslinked elemental sulfur (S8) or micrometer-scale sulfur composites |
| Quantified Difference | The bifunctional nature of DPPS enables nanoscale inverse vulcanization, dramatically reducing the shuttle effect and unlocking near-theoretical specific capacities. |
| Conditions | Ternary sulfur-DPPS-DCPD polymer positive electrodes in Li-S cells. |
Battery material developers must procure DPPS over non-vinyl phosphines to achieve the necessary crosslinking that stabilizes high-sulfur-content cathodes.
During the curing of silicone hydrogel contact lenses in air atmospheres, oxygen inhibition can cause defects and discoloration. While homogeneous triphenylphosphine (TPP) can act as an oxygen scavenger, it remains mobile and can leach from the final lens. Diphenyl(4-vinylphenyl)phosphine is used at 0.01 to 5 parts by weight as a polymerizable oxygen scavenger. Because it contains a styrenic vinyl group, it covalently integrates into the hydrogel matrix during curing, providing improved shape retention and discoloration resistance without the risk of post-cure leaching [1].
| Evidence Dimension | Matrix integration and leaching potential |
| Target Compound Data | Covalent integration into the hydrogel backbone during air-atmosphere curing |
| Comparator Or Baseline | Homogeneous Triphenylphosphine (TPP) |
| Quantified Difference | DPPS provides the same oxygen-scavenging benefits as TPP but eliminates the toxicity and regulatory risks associated with small-molecule leaching in biomedical devices. |
| Conditions | Polymerizable silicone hydrogel precursor compositions cured in air. |
For biomedical and optical polymer procurement, DPPS is strictly required over TPP to ensure regulatory compliance regarding extractables and leachables.
Diphenyl(4-vinylphenyl)phosphine is the optimal choice when precise control over phosphine loading, porosity, and co-monomer microenvironment (e.g., ionic liquids, PEG) is required, outperforming generic off-the-shelf PS-TPP resins in specialized telomerization and reduction reactions [1].
This compound is essential where precious metals (Rh, Pd, Ru, Au) must be confined within core-crosslinked micelles or nanoparticles to prevent leaching into the product phase, ensuring high turnover frequencies without metal loss[2].
In lithium-sulfur battery development, inverse vulcanization utilizes the dual P-S bonding and vinyl crosslinking capabilities of this monomer to chemically confine sulfur, mitigating the polysulfide shuttle effect [3].
When an oxygen scavenger is needed during air-atmosphere curing, the polymerizable nature of this compound ensures it covalently binds to the hydrogel matrix, satisfying strict non-leaching requirements that prohibit small-molecule phosphines like TPP [4].
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